molecular formula C19H18N2O4S2 B2835214 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate CAS No. 896311-70-9

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate

Cat. No.: B2835214
CAS No.: 896311-70-9
M. Wt: 402.48
InChI Key: DEBPKQJGHHUWMK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyran-4-one core substituted with a thioether-linked 1-methylimidazole moiety and a 2-(ethylthio)benzoate ester group. Its structural complexity arises from the integration of sulfur-containing functional groups (thioethers) and fused aromatic systems, which are often associated with enhanced biological activity and metabolic stability . The compound’s synthesis likely involves multi-step reactions, including condensation and esterification, as inferred from analogous methodologies in and .

According to , the compound requires stringent storage conditions (low temperature, moisture-free environments) and poses health hazards, including irritation to skin, eyes, and respiratory systems.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-26-17-7-5-4-6-14(17)18(23)25-16-11-24-13(10-15(16)22)12-27-19-20-8-9-21(19)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPKQJGHHUWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate is a complex organic compound notable for its diverse biological activities. This compound integrates several functional groups, including a pyran ring, an imidazole moiety, and thioether functionalities, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3S2C_{17}H_{18}N_2O_3S_2, with a molecular weight of approximately 378.47 g/mol. The structure is characterized by the presence of:

  • A pyran ring known for its biological activity.
  • An imidazole group , which is often linked to antifungal and anticancer properties.
  • Thioether linkages that enhance reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate exhibit significant antimicrobial properties. The imidazole component contributes to antifungal activity, while the pyran moiety has shown antibacterial effects against various pathogens.

Cytotoxicity and Anticancer Properties

Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar 4H-pyran structures have shown effectiveness in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy.

Cell Line TestedIC50 (µM)Reference
MCF7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
  • DNA binding : The compound may interact with DNA or RNA, interfering with replication or transcription processes.

Case Studies

Several studies have explored the biological activity of similar compounds. For example:

  • Antifungal Activity : A study on imidazole derivatives found that modifications in the thioether group significantly enhanced antifungal potency against Candida species.
  • Anticancer Studies : Another research highlighted that pyran derivatives exhibited selective cytotoxicity towards tumor cells compared to normal cells, indicating a promising therapeutic index.

Synthesis and Structural Modifications

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate typically involves multi-step organic reactions:

  • Formation of the pyran ring.
  • Introduction of the imidazole and thioether functionalities.
  • Final esterification to yield the benzoate derivative.

These synthetic routes allow for modifications that can enhance biological activity or alter physical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on shared motifs: imidazole-thioether derivatives , pyran/pyrimidine-based systems , and sulfur-containing benzoates . Below is a comparative analysis:

Compound Core Structure Key Functional Groups Biological/Pharmacological Relevance Reference
6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate Pyran-4-one Thioether-linked imidazole, 2-(ethylthio)benzoate Potential kinase inhibition (inferred from imidazole-thioether motifs)
4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (Compound 28) Pyrimidine Thioether, cyano, trimethoxyphenyl Anticancer activity (via pyrimidine-based kinase targeting)
Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate) Phenyl carbamate Ethylthio, methylcarbamate Insecticidal activity (acetylcholinesterase inhibition)
Imidazo[2,1-b][1,3]thiazole derivatives (Compounds 4a-j) Fused imidazole-thiazole –NH–, hydroxylamine derivatives Broad pharmacological activities (antimicrobial, anti-inflammatory)

Key Findings:

The ethylthio group in both the target compound and ethiofencarb suggests sulfur’s role in enhancing lipophilicity and membrane permeability, though ethiofencarb’s carbamate group directs its insecticidal action .

Synthetic Accessibility :

  • Imidazo[2,1-b][1,3]thiazole derivatives () are synthesized via condensation reactions with hydroxylamine, contrasting with the target compound’s likely multi-step esterification and thioether formation .

Stability and Safety :

  • The target compound’s discontinuation () contrasts with commercial pesticides like ethiofencarb, which remain in use despite similar thioether motifs, implying divergent stability profiles or toxicity thresholds .

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